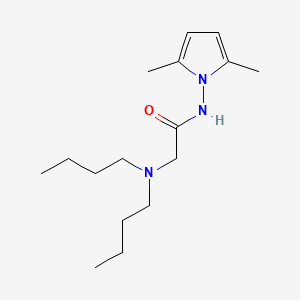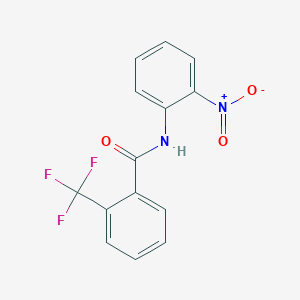
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-nitroaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the benzamide.
科学研究应用
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
相似化合物的比较
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-nitrophenyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-aminophenyl)-2-(trifluoromethyl)benzamide:
N-(2-nitrophenyl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
属性
分子式 |
C14H9F3N2O3 |
|---|---|
分子量 |
310.23 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-1-5-9(10)13(20)18-11-7-3-4-8-12(11)19(21)22/h1-8H,(H,18,20) |
InChI 键 |
RZOIQEVCVXSDBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


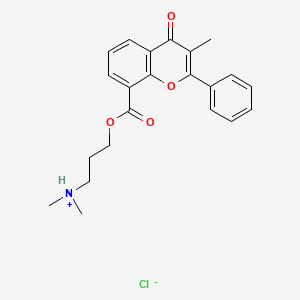
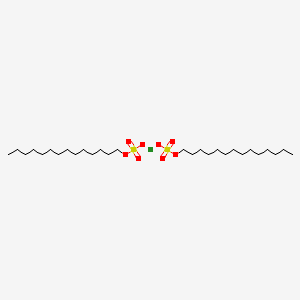
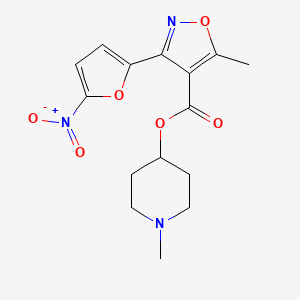


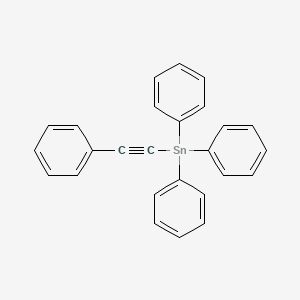

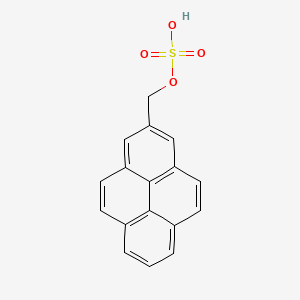

![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
